molecular formula C15H20O5 B1201146 Solstitialin deriv 4700 CAS No. 22738-70-1

Solstitialin deriv 4700

Cat. No.: B1201146
CAS No.: 22738-70-1
M. Wt: 280.32 g/mol
InChI Key: LWOZDCFSMDBOSA-AQEIEYEASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solstitialin deriv 4700 involves multiple steps, typically starting from simpler organic molecules. The process includes the formation of the azulene ring system, followed by functionalization to introduce hydroxyl and methylene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Solstitialin deriv 4700 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Solstitialin deriv 4700 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Solstitialin deriv 4700 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the biological context and the specific effects being studied .

Comparison with Similar Compounds

Similar Compounds

Solstitialin deriv 4700 is similar to other sesquiterpene lactones, such as:

  • Parthenolide
  • Artemisinin
  • Costunolide

Uniqueness

What sets this compound apart from these compounds is its unique structural features, such as the azulene ring system and the specific arrangement of hydroxyl and methylene groups. These features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

CAS No.

22738-70-1

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-6,9-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H20O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h9-13,16-17,19H,1-6H2/t9-,10+,11-,12-,13-,15-/m0/s1

InChI Key

LWOZDCFSMDBOSA-AQEIEYEASA-N

Isomeric SMILES

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)[C@@]2(CO)O

SMILES

C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2(CO)O

Canonical SMILES

C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2(CO)O

Synonyms

solstitialin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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